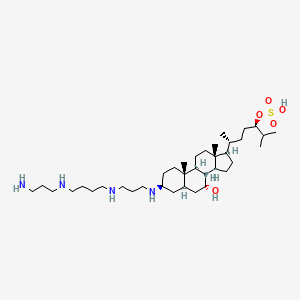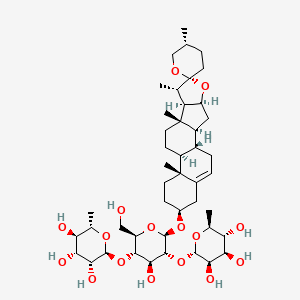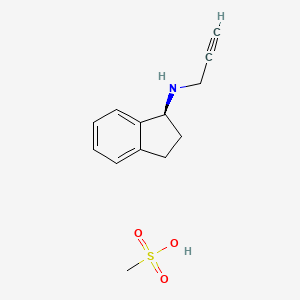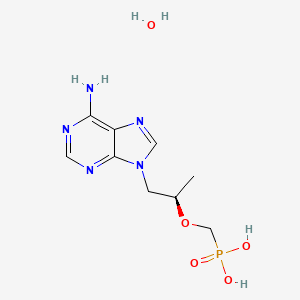
1-BCP
Vue d'ensemble
Description
1,3-benzodioxol-5-yl(1-piperidinyl)methanone is a N-acylpiperidine.
Applications De Recherche Scientifique
- Il module les réponses immunitaires et montre des promesses dans la gestion de la dépression et de l'anxiété .
Immunomodulation et Effets Antioxydants
Troubles Métaboliques et Régulation des Lipides
Autres Effets
Mécanisme D'action
Target of Action
1-BCP primarily targets the AMPA receptors . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system. They play a key role in neural plasticity, which is a crucial factor for learning and memory .
Mode of Action
This compound acts as a positive allosteric modulator of AMPA receptors . This means it binds to a site on the AMPA receptor that is distinct from the active site, enhancing the receptor’s response to its ligand, glutamate .
Result of Action
This compound has been shown to enhance memory in animal models . It increases the amplitude and duration of primed field excitatory postsynaptic potentials (EPSPs) in rat hippocampal slices . These effects suggest that this compound may enhance synaptic transmission and plasticity, leading to improved memory performance.
Analyse Biochimique
Biochemical Properties
1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine plays a significant role in biochemical reactions, particularly as a modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor. This receptor is crucial for synaptic transmission and plasticity in the central nervous system. The compound interacts with the receptor by binding to its allosteric site, enhancing the receptor’s response to glutamate . Additionally, 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine has been shown to interact with various antioxidant enzymes, such as superoxide dismutase, catalase, and glutathione peroxidase, thereby enhancing their activities .
Cellular Effects
1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine has notable effects on cellular processes. It has been observed to increase the levels of liver glycogen and muscle glycogen, while decreasing lactic acid and blood urea nitrogen levels in mice . This suggests that the compound enhances cellular energy storage and reduces metabolic waste. Furthermore, the compound improves the activities of endogenous cellular antioxidant enzymes, which protect cells from oxidative stress . These effects indicate that 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine positively influences cellular metabolism and antioxidant defense mechanisms.
Molecular Mechanism
The molecular mechanism of 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine involves its action as a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor. By binding to the allosteric site of the receptor, the compound enhances the receptor’s response to glutamate, leading to increased synaptic transmission and plasticity . Additionally, the compound’s interaction with antioxidant enzymes results in increased enzyme activities, which contribute to its protective effects against oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine have been studied over time. The compound has shown stability and sustained effects on cellular functions during the experimental period. For instance, in a study involving weight-loaded forced swimming mice, the compound was administered daily for two weeks, resulting in a significant increase in swimming endurance and improved biochemical parameters . These findings suggest that the compound maintains its efficacy over time and does not degrade rapidly under experimental conditions.
Dosage Effects in Animal Models
The effects of 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine vary with different dosages in animal models. In the study with weight-loaded forced swimming mice, two dosages were tested: 0.1 mmol/kg and 0.2 mmol/kg body weight . Both dosages resulted in significant improvements in swimming endurance and biochemical parameters, with the higher dosage showing more pronounced effects
Metabolic Pathways
1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine is involved in metabolic pathways related to energy storage and antioxidant defense. The compound enhances the levels of liver glycogen and muscle glycogen, indicating its role in glycogen synthesis and storage . Additionally, its interaction with antioxidant enzymes suggests involvement in pathways that protect cells from oxidative damage . These metabolic effects contribute to the compound’s overall beneficial impact on cellular function and energy metabolism.
Subcellular Localization
The subcellular localization of 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine is likely influenced by its interactions with specific receptors and enzymes. The compound’s binding to the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor suggests localization at synaptic sites in neurons . Additionally, its interaction with antioxidant enzymes indicates potential localization in cellular compartments involved in oxidative stress response, such as mitochondria and peroxisomes
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl(piperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(14-6-2-1-3-7-14)10-4-5-11-12(8-10)17-9-16-11/h4-5,8H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBNADAPIHHXJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187634 | |
| Record name | 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34023-62-6 | |
| Record name | 1,3-Benzodioxol-5-yl-1-piperidinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34023-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034023626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















